2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)acetamide
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Overview
Description
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a benzo[d]furan moiety, and multiple methoxy groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the amino and methoxy groups. The final step involves the coupling of the triazole derivative with the benzo[d]furan moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound also contains a triazole ring and methoxy groups, but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, benzo[d]furan moiety, and multiple methoxy groups. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C25H23N5O5S |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C25H23N5O5S/c1-32-19-9-8-14(10-22(19)34-3)24-28-29-25(30(24)26)36-13-23(31)27-17-12-20-16(11-21(17)33-2)15-6-4-5-7-18(15)35-20/h4-12H,13,26H2,1-3H3,(H,27,31) |
InChI Key |
MIVFKMQWXLKAOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)OC |
Origin of Product |
United States |
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